molecular formula C11H10N2O3 B2676142 5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 930396-01-3

5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2676142
CAS No.: 930396-01-3
M. Wt: 218.212
InChI Key: CTWIPCAILXHSLR-UHFFFAOYSA-N
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Description

5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of furan-2-carbaldehyde with acetylacetone and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to modulate biological pathways can lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one: Lacks the methyl group at the 6-position.

    2-(Furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one: Lacks the acetyl group at the 5-position.

    5-Acetyl-6-methyl-3,4-dihydropyrimidin-4-one: Lacks the furan ring.

Uniqueness

5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the furan ring and the acetyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-acetyl-2-(furan-2-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-9(7(2)14)11(15)13-10(12-6)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWIPCAILXHSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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